(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate
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Overview
Description
(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate is a compound of interest in organic chemistry due to its structural complexity and potential applications. While the direct studies on this specific compound are limited, research on related sulfonate compounds and their derivatives offers insights into their synthesis, structural characteristics, and chemical behavior.
Synthesis Analysis
The synthesis of similar sulfonate compounds often involves multi-step reactions, including sulphonation, photochlorination, Hoffmann amination, and hydrazine hydrate reduction processes. These methods aim to introduce specific functional groups, enhancing the compound's reactivity and utility in further chemical transformations (Jiang Du-xiao, 2005).
Molecular Structure Analysis
The molecular structure of sulfonate derivatives can be elucidated using techniques like 1H NMR, IR, MS, and elemental analysis. These analytical methods provide detailed information on the compound's molecular geometry, electronic structure, and the nature of its functional groups, facilitating the understanding of its reactivity and properties.
Chemical Reactions and Properties
Sulfonate compounds participate in various chemical reactions, including interactions with alkyl and aryl isothiocyanates, leading to the formation of thiazoles and pyrimidines. These reactions are influenced by the presence of functional groups and the molecular structure, determining the compound's chemical behavior and its potential applications in synthesis (F. Freeman & Darrick S. H. L. Kim, 1991).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has shown that compounds similar to "(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate" are involved in innovative organic synthesis pathways and chemical reactions. For instance, a study outlined a method for transforming p-toluenesulfonates of 2,3-epoxy alcohols into allylic alcohols, indicating the utility of sulfonate esters in organic synthesis to produce valuable chemical intermediates (Habashita, Kawasaki, Akaji, Tamamura, Kimachi, Fujii, & Ibuka, 1997). Another example includes the synthesis of functionalized sulfonamides via a multicomponent reaction, showcasing the reactivity of sulfonate groups in complex chemical transformations (Alizadeh, Rostamnia, & Esmaili, 2007).
Analytical Chemistry Applications
Sulfonate compounds have been employed in analytical chemistry for the detection and quantification of various analytes. One study demonstrated the use of 2-amino-5-methylbenzenesulfonic acid as an indirect fluorescent visualization reagent in chromatography for the quantitation of aliphatic amines, showcasing its utility in enhancing detection sensitivity (Gallo & Walters, 1986).
Biological Activities and Applications
Sulfonate derivatives have been explored for their antioxidant activities. For instance, thiosulfonate compounds, including derivatives of S-allyl-4-aminobenzenethiosulfonate, have demonstrated significant antioxidant activities in both in vitro and in vivo experiments. This suggests potential therapeutic applications for managing oxidative stress-related conditions (Liubas, Iskra, Kotyk, Monka, & Lubenets, 2023).
Crystallography and Material Science
Studies also extend to the crystallographic characterization of sulfonate salts, which contributes to the understanding of molecular interactions and the development of materials with specific properties. An example is the analysis of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, which revealed insights into its crystal structure and potential applications in material science (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that could be explored or new applications for the compound.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less well-known compound, some of this information might not be available. If you have a specific compound in mind, I would recommend searching for it in a chemical database or a scientific literature database. These resources often provide comprehensive information on a wide range of compounds. If you need help with this, feel free to ask!
properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFDYRGTDWIKF-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721626 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate | |
CAS RN |
142601-87-4 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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